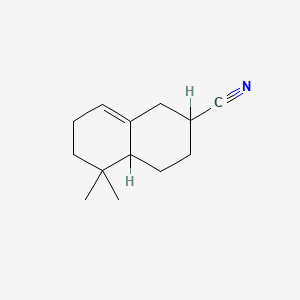

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile

Description

Properties

CAS No. |

51178-98-4 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.30 g/mol |

IUPAC Name |

5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalene-2-carbonitrile |

InChI |

InChI=1S/C13H19N/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12H,3,5-8H2,1-2H3 |

InChI Key |

JUUZDVBXYRAYLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC=C2C1CCC(C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor aldehydes, such as octahydro-5,5-dimethylnaphthalene-2-carbaldehyde or octahydro-8,8-dimethylnaphthalene-2-carbaldehyde, are synthesized through hydrogenation and rearrangement of substituted naphthalene derivatives or via total synthesis routes involving reduction and cyclization steps. For example, hydrogenation of dimethylnaphthalene derivatives under palladium on carbon catalyst in hydrogen atmosphere at controlled temperatures yields the octahydro derivatives.

Conversion of Aldehyde to Nitrile

The aldehyde group at the 2-position is converted to the nitrile group by the following methods:

Oxime Formation and Dehydration:

- The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.

- The oxime is then dehydrated using reagents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or acetic anhydride to yield the nitrile.

-

- In some cases, the aldehyde can be converted to the nitrile by treatment with cyanide salts (e.g., sodium cyanide) under acidic or basic conditions, although this is less common due to potential side reactions.

Alternative Dehydration Agents:

- Use of reagents like Burgess reagent or P2O5 can also facilitate the dehydration of oximes to nitriles under milder conditions.

Representative Reaction Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Oxime formation | Hydroxylamine hydrochloride, pyridine/base | Room temperature | 80-90 | Stirring for several hours |

| Oxime dehydration | POCl3 or SOCl2 | 0-50 °C | 70-85 | Controlled addition, inert atmosphere |

| Hydrogenation of precursor | Pd/C catalyst, H2 atmosphere | -20 to 30 °C | 80-90 | For preparation of octahydro aldehyde |

- The dehydration step is critical for high yield and purity of the nitrile. Using POCl3 under anhydrous conditions provides better selectivity and fewer side products compared to harsher reagents.

- Hydrogenation conditions for the precursor aldehyde must be carefully controlled to avoid over-reduction or ring opening.

- Purification is typically achieved by vacuum distillation or chromatographic methods due to the compound’s moderate boiling point (~90-95 °C at reduced pressure for related aldehydes).

- Analytical methods such as NMR, IR (notably the nitrile stretch near 2200 cm^-1), and mass spectrometry confirm the successful conversion to the nitrile.

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Precursor synthesis | Hydrogenation of dimethylnaphthalene aldehyde | Pd/C, H2, 0 to 30 °C | High yield, well-established | Requires careful temperature control |

| Oxime formation | Reaction with hydroxylamine hydrochloride | Room temperature, base | Mild conditions, high conversion | Requires purification of oxime |

| Oxime dehydration | Dehydration with POCl3 or SOCl2 | 0-50 °C, inert atmosphere | High selectivity, good yield | Sensitive to moisture |

| Alternative dehydration | Burgess reagent or P2O5 | Mild conditions | Milder, less corrosive | Cost and availability |

The preparation of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile is effectively achieved through a sequence involving the synthesis of the corresponding aldehyde precursor followed by oxime formation and dehydration to the nitrile. Optimization of reaction conditions, especially during the dehydration step, is essential for maximizing yield and purity. The use of palladium-catalyzed hydrogenation and controlled dehydration reagents like POCl3 are well-documented and reliable methods in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts.

Substitution: Sodium cyanide, potassium cyanide, various nucleophiles.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into binding sites of various proteins, modulating their function and leading to potential biological effects.

Comparison with Similar Compounds

Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde

- Molecular Formula : C₁₃H₁₈O

- Key Differences : Replaces the nitrile (-CN) with an aldehyde (-CHO).

- Implications :

- The aldehyde group is less electron-withdrawing than the nitrile, reducing electrophilicity at the carbonyl carbon.

- Higher polarity due to the aldehyde may improve solubility in polar solvents compared to the nitrile derivative.

- Likely applications include fragrance synthesis or as a precursor for Schiff base reactions .

7-Amino-2-(furyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carbonitrile

- Molecular Formula : C₁₃H₈N₄O₂

- Key Differences: Features a naphthyridine core (nitrogen-containing heterocycle) instead of decalin, with additional amino and furyl substituents.

- Implications: The naphthyridine system enables π-π stacking interactions, useful in medicinal chemistry. The amino and carbonyl groups enhance hydrogen-bonding capacity, favoring crystallization (mp. 287–289°C) .

Steric and Electronic Modifications

(R)- and (S)-Octahydro-binaphthol Derivatives

- Example : (R)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-bis[2,4,6-tris(1-methylethyl)phenyl]-[1,1′-binaphthalene]-2,2′-diol

- Molecular Formula : C₅₀H₆₆O₂

- Key Differences : Bulky trisopropylphenyl substituents and hydroxyl groups.

- Implications: The hydroxyl groups enable use as chiral ligands in asymmetric catalysis. Steric hindrance from isopropyl groups reduces solubility in non-polar solvents but enhances enantioselectivity in reactions .

(S)-5,5′,6,6′,7,7′,8,8′-Octahydro-3,3′-di-1-pyrenyl-[1,1′-binaphthalene]-2,2′-diol

- Molecular Formula : C₄₈H₃₈O₂

- Key Differences : Pyrenyl substituents introduce extended π-conjugation.

- Implications :

Research Implications and Gaps

Further studies should focus on:

- Synthesis optimization for regioselective methylation (5,5- vs. 8,8-positions).

- Comparative reactivity assays of the nitrile group against analogues.

- Exploration of its utility in catalytic or material science contexts.

Biological Activity

Octahydro-5,5(or 8,8)-dimethylnaphthalene-2-carbonitrile (CAS No. 51178-98-4) is a chemical compound with the molecular formula C13H19N and a molar mass of 189.30 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

The structural characteristics of this compound contribute to its biological properties. The compound is a saturated bicyclic structure with a carbonitrile functional group which may influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N |

| Molar Mass | 189.29666 g/mol |

| CAS Number | 51178-98-4 |

| EINECS Number | 257-034-6 |

Biological Activities

Research indicates that this compound exhibits various biological activities, including antibacterial, antifungal, and potential anticancer properties.

Antibacterial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial properties against a range of bacterial strains. For instance:

- Staphylococcus aureus : MIC values reported at approximately 62.5 µg/mL.

- Escherichia coli : Comparable MIC values indicating moderate effectiveness.

These findings suggest that the compound may be useful in developing antibacterial agents.

Antifungal Activity

In related studies, compounds within the same chemical family have demonstrated antifungal activity against various pathogens. The mechanism often involves disrupting fungal cell membranes or inhibiting cell wall synthesis.

Anticancer Activity

Recent investigations into the anticancer potential of this compound have yielded promising results:

-

Cell Line Studies : The compound has been tested against several human cancer cell lines including HEPG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer).

- IC50 Values : The IC50 for HEPG-2 was found to be around 12 µg/mL, indicating significant cytotoxicity comparable to established chemotherapeutics like doxorubicin.

- Mechanisms of Action : Proposed mechanisms include induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

A notable case study involved the extraction and evaluation of bioactive compounds from plant sources that included octahydro derivatives. The study highlighted:

- Extraction Methods : Green extraction techniques yielded high concentrations of bioactive compounds.

- Biological Assays : These extracts exhibited antioxidant and antimicrobial activities, reinforcing the potential therapeutic applications of octahydro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.